molecular formula C26H23N5OS B14989406 5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole

5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B14989406
M. Wt: 453.6 g/mol
InChI Key: INPCKWKYZNDMAL-UHFFFAOYSA-N
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Description

5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that combines a triazole ring, an oxadiazole ring, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a suitable nitrile compound under acidic or basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative.

    Coupling of the Rings: The triazole and oxadiazole rings are then coupled through a sulfanyl linkage, typically using a thiol reagent and a suitable coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or other reduced derivatives.

Scientific Research Applications

5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The compound’s heterocyclic rings and aromatic substituents contribute to its potential use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole lies in its combination of a triazole ring, an oxadiazole ring, and various aromatic substituents

Properties

Molecular Formula

C26H23N5OS

Molecular Weight

453.6 g/mol

IUPAC Name

5-[[5-benzyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(2-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C26H23N5OS/c1-18-9-8-13-21(15-18)31-23(16-20-11-4-3-5-12-20)28-29-26(31)33-17-24-27-25(30-32-24)22-14-7-6-10-19(22)2/h3-15H,16-17H2,1-2H3

InChI Key

INPCKWKYZNDMAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=CC=CC=C4C)CC5=CC=CC=C5

Origin of Product

United States

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